![molecular formula C7H11NO B7967998 7-Azabicyclo[4.2.0]octan-2-one](/img/structure/B7967998.png)
7-Azabicyclo[4.2.0]octan-2-one
Overview
Description
7-Azabicyclo[4.2.0]octan-2-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Azabicyclo[4.2.0]octan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Azabicyclo[4.2.0]octan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis : A study by Mahía et al. (2017) demonstrated a diastereoselective approach to synthesizing 7-azabicyclo[3.2.1]octane derivatives, highlighting a new route for asymmetric synthesis from chiral α-hydroxyaldehyde derivatives (Mahía et al., 2017).
Methodology for Constructing Derivatives : Akritopoulou‐Zanze et al. (2007) reported a novel methodology for constructing 3-azabicyclo[4.2.0]octan-4-one derivatives, which is capable of creating up to five stereocenters, showcasing the compound's versatility in chemical synthesis (Akritopoulou‐Zanze et al., 2007).
Structure-Activity Relationships : Fernández et al. (1992) studied the structures of various 7-azabicyclo[4.2.0]octane derivatives, providing insights into conformations, energies, and charge distributions. This research is crucial for understanding the compound's role as a β-lactamase inhibitor (Fernández et al., 1992).
Synthesis of Novel Compounds : Curtis et al. (2006) explored the synthesis of 8-azabicyclo[3.2.1]oct-3-en-2-ones, providing valuable knowledge for the development of new chemical entities (Curtis et al., 2006).
Application in Alcohol Oxidation : Toda et al. (2023) identified the optimal framework for hydroxylamines in copper-cocatalyzed aerobic alcohol oxidation, utilizing derivatives of 7-azabicyclo[4.2.0]octane. This application demonstrates the compound's utility in oxidation reactions (Toda et al., 2023).
Antimicrobial and Anticancer Activities : Kayarmar et al. (2014) synthesized novel 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues and evaluated their antimicrobial and anticancer activities. This research signifies the potential biomedical applications of the compound (Kayarmar et al., 2014).
properties
IUPAC Name |
7-azabicyclo[4.2.0]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-1-2-6-5(7)4-8-6/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMFBUOPWWTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CN2)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[4.2.0]octan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




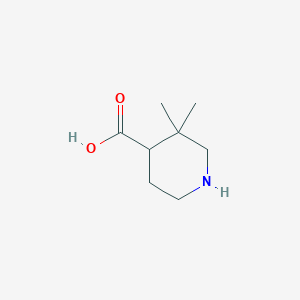
![5-Oxaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B7967932.png)
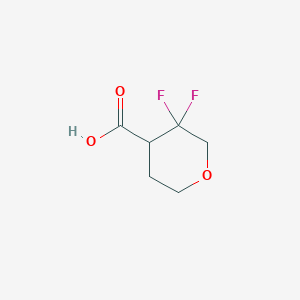
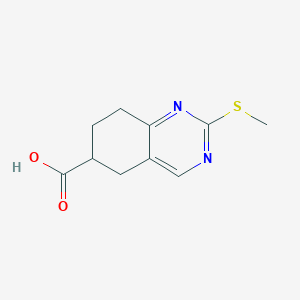
![1-[(Tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid](/img/structure/B7967960.png)
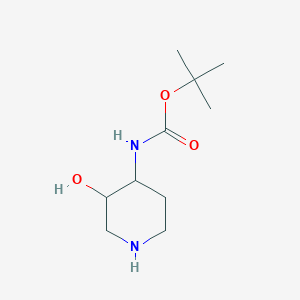
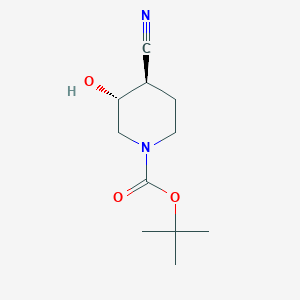
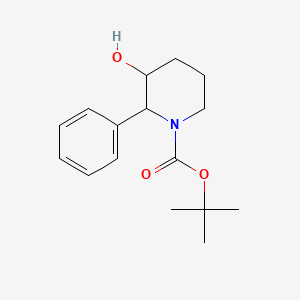
![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B7967979.png)
![2-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B7967985.png)
![2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B7968005.png)
![1h-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968007.png)
![5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968009.png)